molecular formula C9H8N2O2 B1407264 Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate CAS No. 1261474-46-7

Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate

Cat. No.: B1407264
CAS No.: 1261474-46-7
M. Wt: 176.17 g/mol
InChI Key: DVJBYOCQBSKGAC-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-4-10-7-3-5-11-8(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJBYOCQBSKGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition-metal catalysts and controlled reaction environments to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis and the suppression of tumor growth.

Biological Activity

Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound features a fused pyrrole and pyridine ring system, characterized by a carboxylate group at the 7-position. This unique structure contributes to its distinct chemical reactivity and biological properties. The compound is primarily investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival pathways.

The primary mechanism of action for this compound involves its interaction with FGFRs. The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity. This blockade prevents downstream signaling pathways that are essential for tumor growth and survival, making it a potential candidate for cancer therapy .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies indicated that the compound effectively reduced the viability of breast cancer cells by inducing programmed cell death .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes linked to cancer progression. By targeting FGFRs, it disrupts critical signaling pathways that facilitate tumor growth. This inhibition is particularly relevant in cancers where FGFR signaling is aberrantly activated .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits FGFR kinase activity
Cell ProliferationReduces viability of various tumor cell lines

Case Study: FGFR Inhibition

A recent study evaluated a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. Among these compounds, one derivative exhibited IC50 values against FGFR1–4 ranging from 7 nM to 712 nM. This highlights the compound's potential as a lead for developing new anticancer therapies targeting FGFR-mediated pathways .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrrole-pyridine derivatives but exhibits unique biological activities due to its specific substitution pattern. For example:

Compound TypeKey FeaturesBiological Activity
Pyrrolo[2,3-b]pyridine DerivativesSimilar core structureVaried enzyme inhibition profiles
Pyrrolo[2,3-d]pyrimidine DerivativesDifferent electronic propertiesAnticancer and antimicrobial activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate
Reactant of Route 2
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Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate

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